molecular formula C18H16F3NO2 B5912001 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one

1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one

Cat. No. B5912001
M. Wt: 335.3 g/mol
InChI Key: AUBFOXTXSGQEBV-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one, also known as MTTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTP is a yellow-colored solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one is not fully understood. However, it is believed that 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one interacts with metal ions and forms a complex, which results in a change in the fluorescence properties of the compound. In addition, 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been shown to have low toxicity in vitro and in vivo. However, its long-term effects on human health are not fully understood. 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been shown to accumulate in certain organs, such as the liver and kidneys, which may have implications for its use in medical applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one in lab experiments is its high sensitivity and selectivity for detecting metal ions. In addition, 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one is relatively easy to synthesize and can be modified to suit specific experimental needs. However, one of the limitations of using 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one. One area of interest is the development of new fluorescent probes and dyes based on 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one. Another area of interest is the investigation of 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one's potential as an anti-cancer agent, and the development of new compounds based on 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one for this purpose. In addition, the long-term effects of 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one on human health need to be further investigated, particularly if it is to be used in medical applications.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential as a fluorescent probe for detecting metal ions and as an anti-cancer agent has been extensively studied. However, more research is needed to fully understand its mechanism of action and long-term effects on human health. 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one's high sensitivity and selectivity for detecting metal ions make it a valuable tool for lab experiments, but its limited solubility in aqueous solutions may be a limitation. Overall, 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has significant potential for future research and development in various fields.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one involves the reaction of 4-methoxyacetophenone with 3-(trifluoromethyl)aniline in the presence of a base and a palladium catalyst. The reaction takes place through a Heck coupling reaction, which results in the formation of 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one. The yield of 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has also been used as a building block for the synthesis of other fluorescent probes and dyes. In addition, 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c1-12(10-17(23)13-6-8-16(24-2)9-7-13)22-15-5-3-4-14(11-15)18(19,20)21/h3-11,22H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBFOXTXSGQEBV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one

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